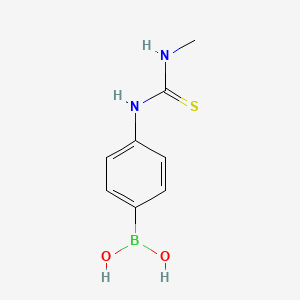

4-(3-Methylthioureido)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(methylcarbamothioylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BN2O2S/c1-10-8(14)11-7-4-2-6(3-5-7)9(12)13/h2-5,12-13H,1H3,(H2,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWHSCCURKGKPHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NC(=S)NC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674505 | |

| Record name | {4-[(Methylcarbamothioyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-18-9 | |

| Record name | {4-[(Methylcarbamothioyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(3-Methylthioureido)phenylboronic Acid

This guide provides a comprehensive, technically detailed protocol for the synthesis of 4-(3-Methylthioureido)phenylboronic acid, a valuable building block in medicinal chemistry and drug development. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it based on a solid understanding of the reaction dynamics.

Strategic Importance & Applications

This compound is a bifunctional molecule of significant interest. It incorporates two key chemical motifs:

-

The Phenylboronic Acid Moiety: This group is renowned for its ability to form reversible covalent bonds with diols, a feature famously exploited in glucose sensors and targeted drug delivery systems.[1] In medicinal chemistry, the boronic acid group is a cornerstone of many enzyme inhibitors, including the FDA-approved proteasome inhibitor Bortezomib, used in cancer therapy.[2][3] Its utility as a building block in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is also well-established.[2]

-

The Thiourea Linkage: Thiourea and its derivatives are considered "privileged structures" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds with therapeutic properties.[4] This moiety is an excellent hydrogen bond donor and can participate in crucial interactions with biological targets.

The combination of these two functionalities in a single molecule creates a versatile scaffold for developing novel therapeutics, chemical probes, and advanced materials.

Synthesis Strategy: A Mechanistic Approach

The most direct and efficient synthesis of this compound involves the nucleophilic addition of an amine to an isothiocyanate. This approach is favored for its high atom economy, mild reaction conditions, and generally high yields.

Retrosynthetic Analysis:

The target molecule can be disconnected at the thiourea C-N bond, revealing two readily available starting materials: 4-aminophenylboronic acid and methyl isothiocyanate.

Caption: Retrosynthetic pathway for the target molecule.

Reaction Mechanism:

The synthesis proceeds via a classic nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amino group in 4-aminophenylboronic acid acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group in methyl isothiocyanate. The subsequent proton transfer results in the formation of the stable thiourea linkage.

Caption: Mechanism of thiourea formation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified quantities and conditions, followed by the prescribed characterization, will ensure the synthesis of the target compound to a high degree of purity.

3.1. Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 4-Aminophenylboronic acid | 22237-13-4 | 136.94 | 1.00 g | 7.30 | 1.0 |

| Methyl isothiocyanate | 556-61-6 | 73.12 | 0.59 g (0.63 mL) | 8.03 | 1.1 |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | - | 20 mL | - | - |

| Diethyl ether, anhydrous | 60-29-7 | - | ~50 mL | - | - |

| Hexanes | 110-54-3 | - | ~50 mL | - | - |

3.2. Equipment

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and nitrogen inlet/outlet

-

Syringes

-

Glass funnel and filter paper

-

Rotary evaporator

-

Standard glassware for workup

3.3. Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminophenylboronic acid (1.00 g, 7.30 mmol).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF, 20 mL) to the flask. Stir the mixture at room temperature to dissolve the solid. The solution should be clear and colorless.

-

Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen gas for 5-10 minutes to create an inert atmosphere. This is crucial as boronic acids can be sensitive to oxidative degradation, although this specific reaction is relatively robust.

-

Reagent Addition: Using a syringe, add methyl isothiocyanate (0.63 mL, 8.03 mmol) dropwise to the stirring solution over 5 minutes. A slight exotherm may be observed.

-

Reaction: Allow the reaction to stir at room temperature for 12-16 hours (overnight) under a nitrogen atmosphere. The progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.

-

Precipitation and Isolation: After the reaction is complete, slowly add anhydrous diethyl ether (~50 mL) to the reaction mixture while stirring. The product will precipitate as a white or off-white solid.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid twice with a small amount of cold diethyl ether (2 x 10 mL) and then twice with hexanes (2 x 25 mL) to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the purified product under high vacuum for several hours to remove residual solvents. The final product, this compound, should be a stable white solid. The typical yield is 85-95%.

Caption: Experimental workflow for the synthesis.

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound (MW: 210.06 g/mol [5]), the following analytical techniques are recommended.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): The spectrum should show characteristic peaks corresponding to the protons in the molecule. The boronic acid protons (-B(OH)₂) often appear as a broad singlet.

-

Rationale: DMSO-d₆ is used as the solvent because it effectively solubilizes the polar product and its exchangeable protons (NH, OH) are readily observed.

-

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | br s | 1H | NH (thiourea) |

| ~8.0 | br s | 2H | B(OH)₂ |

| ~7.8 | br s | 1H | NH (thiourea) |

| ~7.6 | d | 2H | Ar-H (ortho to boronic acid) |

| ~7.4 | d | 2H | Ar-H (ortho to thiourea) |

| ~2.9 | d | 3H | S-C-NH-CH₃ |

Note: Chemical shifts are approximate and can vary slightly. The broad singlets for NH and OH protons are due to chemical exchange.

-

¹³C NMR (100 MHz, DMSO-d₆): Key signals include the thiocarbonyl carbon (~180 ppm) and the aromatic carbons. The ipso-carbon attached to the boron atom may be broad or not observed.[6]

-

¹¹B NMR (128 MHz, DMSO-d₆): A single broad peak is expected in the region of δ 28-30 ppm, characteristic of a trigonal planar boronic acid.[6]

4.2. Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) in negative or positive mode.

-

Expected m/z:

-

[M-H]⁻: 209.05

-

[M+H]⁺: 211.06

-

4.3. Melting Point (MP)

-

The melting point should be sharp, indicating high purity. Compare the observed value to literature or supplier data.

Safety and Handling

-

General Precautions: Perform the synthesis in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Chemical Hazards:

-

Methyl isothiocyanate: It is a lachrymator and is toxic. Handle with extreme care in a fume hood.

-

Tetrahydrofuran (THF) and Diethyl Ether: Highly flammable solvents. Avoid open flames and sparks.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

-

D'hooghe, M., & Verniest, G. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. [Link]

-

Silva, M. F., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4232. [Link]

-

Silva, M. F., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]

-

ResearchGate. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

-

Zhuang, W., et al. (2018). Supporting Information for Micelles for Theranostics. Theranostics. [Link]

-

Semantic Scholar. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Semantic Scholar. [Link]

-

Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. (n.d.). University of Würzburg. Retrieved January 19, 2026, from [Link]

- Google Patents. (2003). Process for the preparation of substituted phenylboronic acids. US6576789B1.

-

ResearchGate. (2015). Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid?[Link]

-

ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. [Link]

-

Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. (2018). PMC - NIH. [Link]

Sources

- 1. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 1072946-18-9 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 6. rsc.org [rsc.org]

spectroscopic data (NMR, IR, MS) of 4-(3-Methylthioureido)phenylboronic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(3-Methylthioureido)phenylboronic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic characterization of this compound (Molecular Formula: C₈H₁₁BN₂O₂S, Molecular Weight: 210.06 g/mol [1][2]). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established principles and published literature for analogous structures. We will explore the theoretical underpinnings, predictive data, and validated experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

The structural integrity and purity of complex organic molecules are paramount in research and pharmaceutical development. This compound incorporates two key functional moieties: a phenylboronic acid group, renowned for its role in Suzuki-Miyaura cross-coupling reactions and its ability to form reversible covalent bonds with diols, and a methylthiourea group, a versatile functionality found in various biologically active compounds.[3] A multi-spectroscopic approach is therefore essential for unambiguous structural confirmation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual atoms. For this molecule, a combination of ¹H, ¹³C, and ¹¹B NMR is required for a complete assignment.

Expertise & Experience: The Rationale Behind Multi-Nuclear NMR

-

¹H NMR provides the most immediate information on the proton framework, revealing the substitution pattern of the phenyl ring and confirming the presence of the N-H and methyl protons.

-

¹³C NMR complements the proton data by mapping the carbon skeleton, crucially identifying the thiocarbonyl (C=S) carbon and the carbon atom bonded to boron, which is often difficult to observe due to quadrupolar relaxation.

-

¹¹B NMR is indispensable for directly probing the boron atom.[4][5] Its chemical shift is highly sensitive to the coordination state (trigonal vs. tetrahedral), making it an excellent tool for studying pH-dependent equilibria and binding interactions with diols.[6]

Predicted NMR Spectroscopic Data

The following predictions are based on analyses of structurally similar compounds, including phenylboronic acids and thiourea derivatives.[7][8][9][10]

| Technique | Predicted Chemical Shift (δ, ppm) | Assignment & Rationale |

| ¹H NMR (DMSO-d₆) | ~ 9.5 - 10.0 (br s, 2H) | Two N-H protons of the thiourea group. Broadness due to exchange and quadrupolar coupling with ¹⁴N. |

| ~ 8.0 (s, 2H) | B(OH)₂ protons. Often exchangeable and may appear as a broad singlet. | |

| ~ 7.8 (d, J ≈ 8 Hz, 2H) | Aromatic protons (ortho to the boronic acid group). Deshielded by the electron-withdrawing B(OH)₂. | |

| ~ 7.5 (d, J ≈ 8 Hz, 2H) | Aromatic protons (ortho to the thiourea group). | |

| ~ 3.0 (s, 3H) | -CH₃ protons of the methylthioureido group. Appears as a sharp singlet. | |

| ¹³C NMR (DMSO-d₆) | ~ 182 (C=S) | Thiocarbonyl carbon, characteristically deshielded. |

| ~ 140 - 145 (Ar-C) | Aromatic carbon attached to the thiourea nitrogen. | |

| ~ 134 (Ar-CH) | Aromatic carbons ortho to the boronic acid. | |

| ~ 130 (Ar-C) | Aromatic carbon attached to the boron atom (ipso-carbon). Often broad or unobserved. | |

| ~ 125 (Ar-CH) | Aromatic carbons ortho to the thiourea group. | |

| ~ 31 (-CH₃) | Methyl carbon. | |

| ¹¹B NMR (DMSO-d₆) | ~ 28 - 30 | Trigonal (sp²) boronic acid. The chemical shift confirms the free boronic acid state.[4][6] |

Trustworthiness: Self-Validating Experimental Protocol (NMR)

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it effectively solubilizes the compound and allows for the observation of exchangeable N-H and O-H protons.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time (e.g., 1024 scans or more) will likely be necessary due to the lower natural abundance of ¹³C and the presence of a quaternary carbon attached to boron.

-

¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B spectrum. This is a relatively quick experiment due to the high receptivity of the ¹¹B nucleus.

-

Data Processing: Process the spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H; δ 39.52 ppm for ¹³C).

Visualization: NMR Data Acquisition Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Expertise & Experience: Interpreting the Vibrational Fingerprint

The IR spectrum of this compound will be a composite of the characteristic vibrations of its constituent parts. The key is to look for the strong, defining peaks of the B-O, O-H, N-H, and C=S bonds, which confirm the presence of the boronic acid and thiourea moieties. Comparing the spectrum to that of starting materials provides definitive proof of a successful chemical transformation.

Predicted IR Spectroscopic Data

The following vibrational frequencies are predicted based on data from thiourea and phenylboronic acid derivatives.[11][12][13][14][15][16]

| Frequency Range (cm⁻¹) | Vibration Type | Assignment & Rationale |

| 3400 - 3200 (broad) | O-H Stretch | Associated with the B(OH)₂ group, often broad due to hydrogen bonding. |

| 3300 - 3100 (medium) | N-H Stretch | Characteristic of the secondary amine protons in the thiourea linkage.[11][12] |

| 3100 - 3000 (weak) | Aromatic C-H Stretch | Overtone and combination bands for the benzene ring. |

| 2950 - 2850 (weak) | Aliphatic C-H Stretch | C-H stretching of the methyl group. |

| ~ 1600, 1500 | C=C Stretch | Aromatic ring skeletal vibrations. |

| ~ 1550 | N-H Bend | Bending vibration coupled with C-N stretching. |

| 1380 - 1310 (strong) | B-O Stretch | A very strong and characteristic absorption for boronic acids.[17] |

| 1250 - 1350 | C-N Stretch / Thioamide II | Coupled C-N stretching and N-H bending modes. |

| 1000 - 1100 | Thioamide III | A mixed vibration involving C-N and C=S stretching. |

| 700 - 800 (strong) | C=S Stretch / Thioamide IV | A key band confirming the thiocarbonyl group, though it can be weak.[11][14] |

| ~ 830 | C-H Out-of-Plane Bend | Indicative of 1,4-disubstitution on the phenyl ring. |

Trustworthiness: Self-Validating Experimental Protocol (FTIR-ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) of the FTIR spectrometer is clean. Record a background spectrum in air.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot. Label significant peaks.

Visualization: IR Data Acquisition Workflow

Caption: Workflow for FTIR-ATR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.

Expertise & Experience: Navigating the Challenges of Boronic Acid Analysis

The analysis of boronic acids by MS requires careful consideration of their chemistry. A primary challenge is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[18] This can complicate the spectrum with a peak at a much higher mass. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, and Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for ensuring purity and avoiding complex mixtures.[19][20] Using a negative ionization mode is often advantageous for boronic acids, as they can readily form [M-H]⁻ or adducts with anions from the mobile phase.[21]

Predicted Mass Spectrometric Data

-

Molecular Formula: C₈H₁₁BN₂O₂S

-

Monoisotopic Mass: 210.0611 Da

| Technique | Ionization Mode | Expected m/z | Assignment & Rationale |

| LC-MS (ESI) | Positive (+) | 211.0689 | [M+H]⁺ : Protonated molecular ion. This is the primary target for identification. |

| 193.0583 | [M+H-H₂O]⁺ : Loss of one water molecule from the boronic acid moiety. | ||

| Negative (-) | 209.0533 | [M-H]⁻ : Deprotonated molecular ion. Often a stable and abundant ion for boronic acids.[21] | |

| 255.0592 | [M+HCOO]⁻ : Adduct with formate, which may be present in the mobile phase. |

High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition by matching the observed mass to the theoretical mass with high precision (typically <5 ppm error).

Trustworthiness: Self-Validating Experimental Protocol (LC-MS)

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at ~1 mg/mL. Dilute this stock solution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition.

-

Chromatography (U)HPLC:

-

Column: Use a standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a low percentage of B (e.g., 5%), ramp up to 95% B over several minutes to elute the compound, hold, and then re-equilibrate.

-

Flow Rate: 0.3-0.5 mL/min.

-

-

Mass Spectrometry (ESI-QTOF or ESI-Orbitrap):

-

Ionization Mode: Acquire data in both positive and negative ESI modes in separate runs to determine which provides better sensitivity.

-

Scan Range: Set the mass range from m/z 50 to 750 to ensure capture of the molecular ion and potential fragments or dimers.

-

Source Parameters: Optimize capillary voltage, gas flow, and source temperature for maximum ion intensity.

-

-

Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the compound. Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and use the instrument software to calculate the elemental composition from the accurate mass.

Visualization: LC-MS Data Acquisition Workflow

Caption: Workflow for LC-MS analysis.

References

-

Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

-

Lamos, S. M., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. NIH Public Access, 22(10), 1627-1631. [Link]

-

JETIR. (2025). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. Journal of Emerging Technologies and Innovative Research, 12(8). [Link]

-

IOSR Journal. (Date not available). Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media. IOSR Journal of Applied Chemistry. [Link]

-

Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

-

Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]

-

Balan, I., et al. (2016). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 21(10), 1326. [Link]

-

Beachell, H. C., & Beistel, D. W. (1965). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry, 4(8), 1181–1184. [Link]

-

Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386-3394. [Link]

-

ResearchGate. (2015). FT-IR spectrum for pure thiourea single crystal. ResearchGate. [Link]

-

North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 88-92. [Link]

-

Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. [Link]

-

Al-Adilee, K. J., & Mohammad, A. M. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules, 27(23), 8234. [Link]

-

Abbate, V., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry, 86(11), 7854–7865. [Link]

-

Royal Society of Chemistry. (Date not available). Supplementary Material. The Royal Society of Chemistry. [Link]

-

ResearchGate. (2016). IR spectra of the thiourea (tu), Pt(tu) 4 Cl 2 , (1) and Pd(tu) 4 Cl 2 , (2). ResearchGate. [Link]

-

ResearchGate. (2013). 1 H-NMR spectra of the thiourea derivatives. ResearchGate. [Link]

-

Theranostics. (2018). Supporting Information. Theranostics, 8(12), 3231-3242. [Link]

-

PubChem. (Date not available). Phenylboronic Acid. PubChem. [Link]

-

PubMed. (2004). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. PubMed. [Link]

-

University of Washington. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. University of Washington Faculty Web Server. [Link]

-

ResearchGate. (2019). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. ResearchGate. [Link]

-

ResearchGate. (2019). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. [Link]

-

Al-Bayati, Z. H. F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

NIH. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. National Institutes of Health. [Link]

-

Royal Society of Chemistry. (2011). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

ResearchGate. (2012). (Top) The equilibriums involved when mixing phenylboronic acid 1 with... ResearchGate. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound CAS#: 1072946-18-9 [m.chemicalbook.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. jetir.org [jetir.org]

- 12. iosrjournals.org [iosrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tsapps.nist.gov [tsapps.nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 21. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

solubility and stability of 4-(3-Methylthioureido)phenylboronic acid

An In-Depth Technical Guide to the Solubility and Stability of 4-(3-Methylthioureido)phenylboronic acid

Introduction

This compound is an organoboron compound featuring two key functional moieties: a phenylboronic acid group and a methylthioureido substituent. The phenylboronic acid portion is a versatile building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, and serves as a recognition motif for diol-containing molecules like saccharides. The thiourea group is also significant in medicinal chemistry, known for its hydrogen-bonding capabilities and biological activities. The combination of these groups suggests potential applications in drug development, chemical sensing, and materials science.

A thorough understanding of the solubility and chemical stability of this molecule is paramount for its practical application. Solubility dictates the choice of appropriate solvent systems for synthesis, purification, formulation, and biological assays. Stability determines the compound's shelf-life, permissible storage conditions, and potential degradation pathways, which is critical for ensuring its purity, efficacy, and safety.

This guide provides a comprehensive technical overview of the anticipated solubility and stability profile of this compound. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes information from studies on analogous structures—namely arylboronic acids and thiourea derivatives—to provide a robust, scientifically-grounded framework for researchers. We will explore the theoretical underpinnings of its physicochemical properties and provide detailed, actionable protocols for empirical determination.

Physicochemical Properties

The structure of this compound incorporates both hydrogen bond donors (-OH, -NH) and acceptors (O, S, N), which heavily influences its physical properties.

| Property | Value | Source |

| CAS Number | 1072946-18-9 | [1] |

| Molecular Formula | C₈H₁₁BN₂O₂S | Calculated |

| Molecular Weight | 210.06 g/mol | Calculated |

| Appearance | Expected to be a solid powder, likely white to off-white. | Analogous Compounds |

| Key Functional Groups | Phenylboronic Acid, Thiourea, Thioether | - |

| Predicted pKa | The boronic acid pKa is expected to be around 8.8, similar to phenylboronic acid, but may be influenced by the electron-donating nature of the thioureido group. | [2] |

Solubility Profile

The solubility of this compound is governed by its ability to interact with solvent molecules. The polar boronic acid and thioureido groups suggest good solubility in polar solvents, while the phenyl ring provides some nonpolar character.

Predicted Solubility in Common Solvents

Based on the behavior of structurally similar compounds like phenylboronic acid, we can predict its general solubility. Phenylboronic acid itself has high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbons.[3][4] The presence of the polar thioureido group is expected to enhance solubility in polar protic and aprotic solvents.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Moderately Soluble | The -OH and -NH groups can form strong hydrogen bonds with the solvent. Aqueous solubility is likely pH-dependent. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone, THF | Soluble to Highly Soluble | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent facilitate dissolution. |

| Ethers | Diethyl Ether, Dipropyl Ether | Soluble | Ethers are excellent solvents for many boronic acids.[3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly to Moderately Soluble | Offers a balance of polarity suitable for dissolving compounds with both polar and nonpolar features. |

| Nonpolar | Hexanes, Toluene, Methylcyclohexane | Insoluble to Very Sparingly Soluble | The molecule's overall polarity is too high for significant interaction with nonpolar solvents. Phenylboronic acid is poorly soluble in hexanes.[2] |

Experimental Protocol for Solubility Determination (Dynamic Method)

A reliable method for determining solubility is the dynamic, or synthetic, method, which involves identifying the temperature at which a known composition of solute and solvent becomes a single clear phase.[5][6]

Objective: To determine the equilibrium solubility of this compound in a given solvent as a function of temperature.

Materials:

-

This compound

-

High-purity organic solvents

-

Analytical balance (±0.1 mg)

-

Sealed glass vial with a magnetic stir bar

-

Temperature-controlled heating block or water bath with a calibrated thermometer/probe

-

Light source and detector (or visual observation against a dark background)

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of the boronic acid and the chosen solvent into a glass vial. The composition (mole fraction) must be precisely known.

-

Heating and Stirring: Place the sealed vial in the heating block and begin stirring vigorously.

-

Controlled Heating: Heat the mixture at a slow, constant rate (e.g., 0.5-1.0 °C/min) to ensure thermal equilibrium.

-

Observation: Continuously monitor the sample. The solubility temperature is the point at which the last solid particles disappear, resulting in a perfectly clear solution. This can be observed visually or by monitoring the increase in light transmission with a detector.[6]

-

Data Collection: Record the temperature of dissolution.

-

Repeatability: Repeat the measurement by slowly cooling the solution until turbidity reappears and then re-heating to confirm the dissolution temperature.

-

Data Analysis: Repeat the entire process with different known compositions of solute and solvent to construct a solubility curve (mole fraction vs. temperature).

Stability Profile and Degradation Pathways

Boronic acids are susceptible to several degradation pathways, primarily oxidative deboronation and hydrolytic decomposition. The thiourea moiety can also influence stability. Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of the molecule.[7][8]

Key Degradation Pathways

Hydrolytic Instability: In aqueous solutions, phenylboronic acids can exist in equilibrium with their trimeric anhydride, a boroxine.[9] This is a reversible dehydration reaction. The stability of the C-B bond itself to protodeboronation (cleavage by a proton source) is pH-dependent and generally slower than oxidation.[10][11]

Oxidative Instability: This is a significant degradation pathway for boronic acids.[12][13] In the presence of reactive oxygen species (ROS) like hydrogen peroxide, the compound can undergo oxidative deboronation.[12] The mechanism involves the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom, followed by migration of the phenyl group, leading to a labile boric ester that rapidly hydrolyzes to the corresponding phenol (4-(3-Methylthioureido)phenol) and boric acid.[12][14] The thioether within the methylthioureido group is also susceptible to oxidation, potentially forming a sulfoxide or sulfone.

Caption: Primary degradation pathways for the target compound.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to understand how the molecule behaves under more extreme conditions than those used for accelerated stability testing.[7][15] This helps in identifying degradation products and developing stability-indicating analytical methods.

-

Acidic/Basic Hydrolysis: The stability of the thiourea linkage and the C-B bond should be assessed across a wide pH range. Degradation under acidic or basic conditions often initiates via an oxidative pathway.[14]

-

Oxidation: Exposure to an oxidizing agent like hydrogen peroxide is crucial to confirm the oxidative deboronation pathway.

-

Thermal Stress: Heating the solid compound or a solution can reveal thermal decomposition points and promote dehydration to the boroxine.[9]

-

Photostability: Exposing the compound to UV/Vis light according to ICH Q1B guidelines will determine its sensitivity to light-induced degradation.[16]

Experimental Protocol for Stability Assessment

This section outlines a comprehensive workflow for assessing the stability of this compound and developing a stability-indicating method, typically using High-Performance Liquid Chromatography (HPLC).[17]

Caption: Workflow for a forced degradation study.

Protocol: Forced Degradation Study

Objective: To identify the degradation pathways and products of this compound under various stress conditions.

Materials:

-

Target compound

-

HPLC-grade solvents (Acetonitrile, Methanol, Water)

-

Reagents: HCl, NaOH, H₂O₂ (30%)

-

Calibrated pH meter, oven, photostability chamber

-

HPLC system with a PDA or UV detector and preferably a Mass Spectrometer (MS)

-

Reverse-phase C18 column

Procedure:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

-

Control Sample: Dilute the stock solution to the target concentration (e.g., 0.1 mg/mL) with the mobile phase diluent. Keep protected from light at 2-8°C.

-

Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60-80°C for a set time (e.g., 2, 6, 24 hours). Before analysis, cool and neutralize with an equivalent amount of 0.1 M NaOH.

-

Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at room temperature or heat gently (40°C). Before analysis, cool and neutralize with 0.1 M HCl.

-

Oxidative Degradation: Mix stock solution with 3-6% H₂O₂. Keep at room temperature for a set time, monitoring the reaction periodically.

-

Thermal Degradation:

-

Solution: Heat the stock solution at 80°C.

-

Solid: Place the solid powder in an oven at a temperature below its melting point (e.g., 105°C). Dissolve a sample in diluent for analysis.

-

-

Photolytic Degradation: Expose the stock solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[16] A dark control should be run in parallel.

-

Analysis:

-

Analyze all samples by a developed reverse-phase HPLC method. Aim for 5-20% degradation of the parent compound by adjusting stress conditions (time, temperature, reagent concentration).

-

The method should be able to resolve the parent peak from all major degradation products.

-

Use a PDA detector to check for peak purity. Use LC-MS to obtain mass information on the degradation products to aid in structural elucidation.

-

Conclusion

While specific experimental data for this compound is scarce, a comprehensive profile of its likely solubility and stability can be constructed based on the well-documented chemistry of its constituent functional groups. The compound is predicted to be soluble in a range of polar organic solvents, facilitating its use in synthesis and formulation. However, its stability profile presents key challenges that researchers must manage. The boronic acid moiety is particularly susceptible to oxidative deboronation, which is likely the primary degradation pathway, yielding the corresponding phenol. Hydrolytic and thermal stress may lead to the reversible formation of boroxine anhydrides.

The experimental protocols provided in this guide offer a clear roadmap for empirically determining the precise solubility and stability characteristics of this molecule. Such data is not merely academic; it is a prerequisite for the successful transition of this compound from a laboratory curiosity to a viable tool in drug discovery, diagnostics, or materials science.

References

-

Vertex AI Search, based on research into the oxidative stability of boronic acids.[10]

-

Vertex AI Search, based on studies of boronic ester stability.[18]

-

Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(10).[12][13]

-

Eawag-BBD. (2008). Phenol Family Degradation Pathway Map.[19]

-

Vertex AI Search, based on research into boronic acid stability in biological contexts.[13]

-

Burke, M. D., et al. (2015). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 7, 833–839.[20]

-

KAUST Repository. (2018). Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks.[21]

-

Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.[14]

-

Negrete-Raymond, A., et al. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 69(7), 3898-3904.[22]

-

ACS Publications. (2024). Molecular Design Boosts Hydrolytic Stability of Diisopropanolamine Boronic Ester Hydrogel for Long-Term Drug Release. Chemistry of Materials.[23]

-

Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499-4506.[5]

-

Yatsimirsky, A. K., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4940-4949.[24]

-

ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid...[25]

-

Vertex AI Search, based on research into stability constants of arylboronic acid esters.[26]

-

ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine.[9]

-

ChemRxiv. (2020). Using visible light to continuously tune boronic acid–ester equilibria.[27]

-

Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 813-825.[3][4]

-

BenchChem. (2025). Solubility of Phenylboronic Acids in Organic Solvents: A Technical Guide.[6]

-

Wikipedia. (n.d.). Phenylboronic acid.[2]

-

Baertschi, S. W., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 847-868.[7]

-

Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.[15]

-

MedCrave online. (2016). Forced Degradation Studies.[8]

-

GxP-CC. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.[28]

-

International Journal of Pharmaceutical Sciences Review and Research. (2022). Forced Degradation – A Review.[29]

-

Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts - Supporting Information.[30]

-

MDPI. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 27(15), 4998.[31]

-

Semantic Scholar. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.[32]

-

PubMed. (2019). In Vivo Mutagenicity Testing of Arylboronic Acids and Esters.[33]

-

Sigma-Aldrich. (n.d.). 4-(Methylthio)phenylboronic acid.

-

Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

-

ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.[4]

-

MDPI. (2024). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. Catalysts, 14(1), 49.[34]

-

MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(17), 3874.[35]

-

ACS Publications. (2024). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings. Organic Letters.[36]

-

NIH. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.[11]

-

Q1 Scientific. (2021). Photostability testing theory and practice.[16]

-

BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents.[37]

-

Technology Networks. (2024). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence.[17]

-

Santa Cruz Biotechnology. (n.d.). 4-(Methylthio)phenylboronic acid.[38]

-

Sigma-Aldrich. (n.d.). 4-(Methanesulfonyl)phenylboronic acid.[39]

-

Sigma-Aldrich. (n.d.). 4-(Methanesulfonyl)phenylboronic acid product comparison.[40]

-

Santa Cruz Biotechnology. (n.d.). This compound.[1]

-

Santa Cruz Biotechnology. (n.d.). 3-(3-Methylthioureido)phenylboronic acid.[41]

Sources

- 1. scbt.com [scbt.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pharmtech.com [pharmtech.com]

- 16. q1scientific.com [q1scientific.com]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Phenol Family Degradation Pathway [eawag-bbd.ethz.ch]

- 20. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. DSpace [repository.kaust.edu.sa]

- 22. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. chemrxiv.org [chemrxiv.org]

- 28. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 29. biomedres.us [biomedres.us]

- 30. raineslab.com [raineslab.com]

- 31. mdpi.com [mdpi.com]

- 32. semanticscholar.org [semanticscholar.org]

- 33. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling [mdpi.com]

- 35. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 36. pubs.acs.org [pubs.acs.org]

- 37. pdf.benchchem.com [pdf.benchchem.com]

- 38. scbt.com [scbt.com]

- 39. 4-甲烷磺酰苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.cn]

- 40. 4-(Methanesulfonyl)phenylboronic acid = 95.0 149104-88-1 [sigmaaldrich.com]

- 41. scbt.com [scbt.com]

The Convergence of Recognition and Activation: A Technical Guide to the Applications of Thiourea-Containing Phenylboronic Acids

Abstract

The strategic fusion of the thiourea motif, a powerful hydrogen-bond donor, with the versatile phenylboronic acid group, known for its reversible covalent interactions with diols, has given rise to a class of molecules with remarkable potential across diverse scientific disciplines. This technical guide provides an in-depth exploration of the synthesis, unique properties, and burgeoning applications of thiourea-containing phenylboronic acids. We will delve into their pivotal role as bifunctional organocatalysts, their application in the design of sophisticated chemosensors, and their growing importance in the development of intelligent drug delivery systems and enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of these fascinating molecular architectures.

Introduction: The Power of Bifunctionality

The core strength of thiourea-containing phenylboronic acids lies in the synergistic interplay between its two key functional moieties. The thiourea group, with its two acidic N-H protons, acts as a potent hydrogen-bond donor, capable of activating electrophiles and stabilizing anionic transition states.[1] Concurrently, the phenylboronic acid group can form reversible covalent bonds with 1,2- or 1,3-diols, a property that has been extensively exploited for molecular recognition, particularly of saccharides.[2][3] This intramolecular cooperation allows for a level of control and specificity in molecular interactions that is difficult to achieve with monofunctional molecules.

This guide will illuminate how this bifunctionality is harnessed in three primary areas of application:

-

Asymmetric Organocatalysis: Where the thiourea and boronic acid groups work in concert to activate both the nucleophile and the electrophile, enabling highly enantioselective transformations.[4][5]

-

Molecular Sensing: The development of fluorescent and colorimetric sensors for biologically important analytes like glucose, where the binding event at the boronic acid is translated into a detectable optical signal, often modulated by the thiourea moiety.

-

Biomedical Applications: Including the design of "smart" drug delivery systems that release their payload in response to specific stimuli like glucose concentration, and the development of potent enzyme inhibitors for therapeutic intervention.[6][7]

Synthesis of Thiourea-Containing Phenylboronic Acids: A Step-by-Step Protocol

The synthesis of these bifunctional molecules typically involves the reaction of an aminophenylboronic acid with an appropriate isothiocyanate. The following protocol provides a general methodology for the synthesis of a representative chiral thiourea-containing phenylboronic acid catalyst.

Experimental Protocol: Synthesis of a Chiral Bifunctional Catalyst

Materials:

-

3-Aminophenylboronic acid hydrochloride

-

(1R,2R)-(-)-1,2-Diaminocyclohexane mono-(+)-tartrate salt

-

3,5-Bis(trifluoromethyl)phenyl isothiocyanate

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Step 1: Preparation of the Chiral Amine

-

To a suspension of (1R,2R)-(-)-1,2-diaminocyclohexane mono-(+)-tartrate salt in a 1:1 mixture of DCM and water, add an excess of saturated aqueous NaHCO3 solution.

-

Stir vigorously until all solids have dissolved.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the free (1R,2R)-(-)-1,2-diaminocyclohexane.

Step 2: Synthesis of the Thiourea

-

Dissolve the chiral diamine from Step 1 in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 3,5-bis(trifluoromethyl)phenyl isothiocyanate in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the chiral thiourea intermediate.

Step 3: Coupling with Phenylboronic Acid

-

Dissolve 3-aminophenylboronic acid hydrochloride and the chiral thiourea intermediate from Step 2 in a suitable solvent such as DCM or DMF.

-

Add triethylamine to neutralize the hydrochloride salt and facilitate the reaction.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain the final thiourea-containing phenylboronic acid catalyst.

Characterization: The structure and purity of the synthesized compound should be confirmed by:

-

NMR Spectroscopy: 1H and 13C NMR to confirm the chemical structure and the presence of all expected functional groups.[8][9]

-

Mass Spectrometry: To determine the molecular weight of the compound.

-

FT-IR Spectroscopy: To identify the characteristic vibrational frequencies of the thiourea (C=S) and boronic acid (O-H, B-O) groups.

Applications in Asymmetric Organocatalysis

Thiourea-containing phenylboronic acids have emerged as powerful bifunctional organocatalysts, particularly in asymmetric Michael additions.[3][10] The synergistic action of the two functional groups allows for the simultaneous activation of both the nucleophile and the electrophile, leading to high yields and enantioselectivities.

Mechanism of Bifunctional Catalysis in Asymmetric Michael Addition

The proposed catalytic cycle for the asymmetric Michael addition of a nucleophile (e.g., an enolizable ketone) to an α,β-unsaturated carboxylic acid is depicted below.

Caption: Dual activation mechanism in bifunctional organocatalysis.

In this mechanism, the boronic acid group activates the α,β-unsaturated carboxylic acid by forming a covalent ester linkage, thereby increasing its electrophilicity.[10] Simultaneously, the thiourea moiety activates the nucleophile through hydrogen bonding, orienting it for a stereoselective attack on the Michael acceptor.[11][12][13] This dual activation strategy leads to a highly organized transition state, resulting in excellent enantiocontrol.

Table 1: Performance of a Chiral Thiourea-Phenylboronic Acid Catalyst in Asymmetric Michael Addition

| Entry | Nucleophile | Electrophile | Yield (%) | ee (%) | Reference |

| 1 | Acetylacetone | trans-β-Nitrostyrene | 93 | 41 | [4] |

| 2 | Diethyl malonate | Crotonic acid | 85 | 92 | [3] |

| 3 | Thiophenol | Cinnamic acid | 90 | 95 | [10] |

| 4 | O-Benzylhydroxylamine | Fumaric acid monomethyl ester | 90 | 97 | [3] |

Applications in Molecular Sensing

The ability of phenylboronic acids to reversibly bind with diols makes them ideal candidates for the development of sensors for saccharides, particularly glucose.[2][3][14] The incorporation of a thiourea group can enhance the sensor's performance by modulating its photophysical properties or by providing an additional binding site.

Mechanism of a Fluorescent Glucose Sensor

A common design for a fluorescent glucose sensor involves a fluorophore appended to the thiourea-containing phenylboronic acid. In the absence of glucose, the fluorescence of the fluorophore may be quenched. Upon binding of glucose to the boronic acid moiety, a conformational change can occur, disrupting the quenching mechanism and leading to an increase in fluorescence intensity.

Caption: Principle of a "turn-on" fluorescent glucose sensor.

Table 2: Performance Comparison of Phenylboronic Acid-Based Glucose Sensors

| Sensor Type | Detection Method | Linear Range (mM) | Detection Limit (mM) | Reference |

| Hydrogel-based optical diffuser | Optical | 2 - 6 | 0.33 | [2] |

| Fluorescent diboronic acid | Fluorescence | 0 - 10 | Not reported | [15] |

| Electrochemical (3-aminophenylboronic acid) | Impedimetric | 10⁻⁸ - 10⁻³ | 8.53 x 10⁻⁹ | [16] |

| Holographic sensor | Optical | 0 - 20 | Not reported | [17] |

Biomedical Applications

The unique properties of thiourea-containing phenylboronic acids are also being explored in various biomedical applications, including drug delivery and enzyme inhibition.

Glucose-Responsive Drug Delivery

The reversible binding of phenylboronic acids to glucose can be exploited to create "smart" drug delivery systems that release their therapeutic payload in response to elevated glucose levels.[6][7][18] This is particularly relevant for the treatment of diabetes, where self-regulated insulin delivery could significantly improve patient outcomes.

Workflow for a Glucose-Responsive Nanoparticle Drug Delivery System

Caption: Glucose-triggered drug release from a PBA-based nanoparticle.

In these systems, the drug is encapsulated within a polymer matrix functionalized with phenylboronic acid and thiourea groups. At normal glucose levels, the polymer remains intact, retaining the drug. When glucose levels rise, the binding of glucose to the boronic acid moieties causes a change in the polymer's properties (e.g., swelling or disassembly), leading to the release of the encapsulated drug.[19]

Table 3: Drug Loading and Release from Phenylboronic Acid-Functionalized Nanoparticles

| Drug | Nanoparticle System | Drug Loading Content (%) | Encapsulation Efficiency (%) | Release Condition | Reference |

| Emodin | PBA-functionalized nanoparticles | 2.1 | 78 | pH 5.0 (accelerated release) | [19] |

| Insulin | PBA-modified insulin aggregates | Not reported | Not reported | Elevated glucose | [1] |

| Paclitaxel | PBA/ester-based nanoparticles | Not reported | High | pH 5.5 (accelerated release) | [20] |

| Alizarin Red S | Boronic acid functionalized nanosilica | Not reported | High | pH change | [21] |

Enzyme Inhibition

Thiourea derivatives have been shown to exhibit a wide range of biological activities, including enzyme inhibition.[7][22][23][24][25] The thiourea moiety can interact with the active site of enzymes through hydrogen bonding and other non-covalent interactions. The phenylboronic acid group can also contribute to binding, particularly if the enzyme's active site contains diol-containing residues. This dual-pronged approach can lead to potent and selective enzyme inhibitors.

Table 4: Enzyme Inhibitory Activity of Thiourea Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea | α-Glucosidase | 47.9 | [22][25] |

| 1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea | Protein Tyrosine Phosphatase 1B | 79.74 | [22][25] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase | 50 (µg/mL) | [23] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase | 60 (µg/mL) | [23] |

| Nitro-substituted arylthiourea | Urease | 464 | [24] |

Conclusion and Future Perspectives

Thiourea-containing phenylboronic acids represent a powerful and versatile class of molecules with a rapidly expanding range of applications. Their unique bifunctional nature, which allows for both molecular recognition and activation, has already led to significant advances in asymmetric catalysis, molecular sensing, and biomedical technologies.

Future research in this area is likely to focus on:

-

Development of novel catalytic systems: Exploring new chiral scaffolds and reaction types to further expand the scope of asymmetric organocatalysis.

-

Design of more sophisticated sensors: Creating sensors with improved selectivity, sensitivity, and response times for a wider range of analytes.

-

Advancement of drug delivery systems: Engineering more complex and multi-responsive drug delivery platforms for personalized medicine.

-

Exploration of new therapeutic targets: Identifying and validating new enzyme targets for the development of novel therapeutics based on the thiourea-phenylboronic acid scaffold.

The continued exploration of these fascinating molecules holds great promise for addressing key challenges in chemistry, biology, and medicine.

References

-

Combining thiourea/amine and boronic acid activation modes. From dual... - ResearchGate. Available from: [Link]

-

Phenylboronic acid-based glucose-responsive polymeric nanoparticles: synthesis and applications in drug delivery - Polymer Chemistry (RSC Publishing). Available from: [Link]

-

Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - NIH. Available from: [Link]

-

Asymmetric hetero-Michael addition to α,β-unsaturated carboxylic acids using thiourea–boronic acid hybrid catalysts. ScienceDirect. Available from: [Link]

-

Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers | ACS Nano - ACS Publications. Available from: [Link]

-

Boronic Acid Functionalized Polymers and Hydrogels for Biomedical Applications - https ://ris.utwen te.nl. Available from: [Link]

-

Chiral Integrated Catalysts Composed of Bifunctional Thiourea and Arylboronic Acid: Asymmetric Aza-Michael Addition of α,β-Unsaturated Carboxylic Acids - PubMed. Available from: [Link]

-

Smart Approaches to Glucose-Responsive Drug Delivery - PMC - PubMed Central. Available from: [Link]

-

Bioresponsive Functional Phenylboronic Acid-Based Delivery System as a | IJN. Dovepress. Available from: [Link]

-

Recent Advances in the Drugs and Glucose-Responsive Drug Delivery Systems for the Treatment of Diabetes: A Systematic Review - NIH. Available from: [Link]

-

Novel Aza‐Michael Addition‐Asymmetric Protonation to α,β‐Unsaturated Carboxylic Acids with Chiral Thiourea‐Boronic Aci. Wiley Online Library. Available from: [Link]

-

Theoretical Studies on the Bifunctionality of Chiral Thiourea-Based Organocatalysts: Competing Routes to C−C Bond Formation - Sci-Hub. Available from: [Link]

-

A Dual Arylboronic Acid–Aminothiourea Catalytic System for the Asymmetric Intramolecular Hetero-Michael Reaction of α,β-Unsaturated Carboxylic Acids | Organic Letters - ACS Publications. Available from: [Link]

-

Comparison of the performance of various enzymatic and non-enzymatic glucose sensors with the sensor based on SPCE containing 3-aminophenylboronic acid. - ResearchGate. Available from: [Link]

-

Combining thiourea/amine and boronic acid activation modes. From dual... - ResearchGate. Available from: [Link]

-

Theoretical Studies on the Bifunctionality of Thiourea-Based Organocatalysts - Sci-Hub. Available from: [Link]

-

Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC - NIH. Available from: [Link]

-

Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors | ACS Omega. Available from: [Link]

-

Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - MDPI. Available from: [Link]

-

Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - MDPI. Available from: [Link]

-

Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors - PMC - NIH. Available from: [Link]

-

Novel Aza‐Michael Addition‐Asymmetric Protonation to α,β‐Unsaturated Carboxylic Acids with Chiral Thiourea‐Boronic Acid Hybrid Catalysts - ResearchGate. Available from: [Link]

-

Theoretical studies on the bifunctionality of chiral thiourea-based organocatalysts: competing routes to C-C bond formation - PubMed. Available from: [Link]

-

Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis | Accounts of Chemical Research - ACS Publications. Available from: [Link]

-

Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation - PMC - PubMed Central. Available from: [Link]

-

Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation | ACS Omega. Available from: [Link]

-

Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC - NIH. Available from: [Link]

-

Boronic Acid Functionalized Nanosilica for Binding Guest Molecules - ACS Publications. Available from: [Link]

-

Examples of different types of glucose sensors | Download Table - ResearchGate. Available from: [Link]

-

The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery - PubMed. Available from: [Link]

-

IC50 Curves of SB1, SB2 and Thiourea. a The concentrations of SB1, SB2... - ResearchGate. Available from: [Link]

-

Asymmetric organocatalytic reactions by bifunctional amine-thioureas - Catalysis Science & Technology (RSC Publishing). Available from: [Link]

-

IC 50 values and the maximum percentage of inhibitory values of thiourea and the tested oxime compounds 2, 6, 7, 8, and 9. - ResearchGate. Available from: [Link]

-

Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus - PubMed. Available from: [Link]

-

Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC - NIH. Available from: [Link]

-

Schematical diagram of bifunctional catalysts and corresponding activity and selectivity descriptor - ResearchGate. Available from: [Link]

-

Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives - MDPI. Available from: [Link]

-

1 H-NMR spectra of the thiourea derivatives. | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

A Diboronic Acid-Based Fluorescent Sensor Array for Rapid Identification of Lonicerae Japonicae Flos and Lonicerae Flos - MDPI. Available from: [Link]

-

Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC. Available from: [Link]

-

Development of bifunctional organocatalysts and application to asymmetric total synthesis of naucleofficine I and II - PMC - NIH. Available from: [Link]

-

A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids - MDPI. Available from: [Link]

-

Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone - MDPI. Available from: [Link]

-

1 H NMR (400 MHz, DMSO-d 6 ) spectra of thiourea (a) and NSA 08 (b). - ResearchGate. Available from: [Link]

-

Design and application of a bifunctional organocatalyst guided by electron density topological analyses - Catalysis Science & Technology (RSC Publishing). Available from: [Link]

-

Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives - UNIPI. Available from: [Link]

-

Recent development of boronic acid-based fluorescent sensors - ResearchGate. Available from: [Link]

Sources

- 1. Smart Approaches to Glucose-Responsive Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chiral Integrated Catalysts Composed of Bifunctional Thiourea and Arylboronic Acid: Asymmetric Aza-Michael Addition of α,β-Unsaturated Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylboronic acid-based glucose-responsive polymeric nanoparticles: synthesis and applications in drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in the Drugs and Glucose-Responsive Drug Delivery Systems for the Treatment of Diabetes: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 11. Sci-Hub. Theoretical Studies on the Bifunctionality of Chiral Thiourea-Based Organocatalysts: Competing Routes to C−C Bond Formation / Journal of the American Chemical Society, 2006 [sci-hub.box]

- 12. Sci-Hub. Theoretical Studies on the Bifunctionality of Thiourea-Based Organocatalysts / Synfacts, 2006 [sci-hub.box]

- 13. Theoretical studies on the bifunctionality of chiral thiourea-based organocatalysts: competing routes to C-C bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dovepress.com [dovepress.com]

- 19. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

- 24. Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(3-Methylthioureido)phenylboronic acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Methylthioureido)phenylboronic acid, a molecule of interest in medicinal chemistry and drug discovery. While the specific historical record of its initial synthesis is not prominently documented in publicly accessible literature, this guide elucidates its chemical nature, proposes a logical synthetic pathway based on established organic chemistry principles, and explores its potential applications derived from the known bioactivities of its constituent functional groups: the phenylboronic acid moiety and the methylthiourea group. This document serves as a foundational resource for researchers investigating this compound and similar structures for therapeutic development.

Introduction: The Convergence of Boron and Thiourea in a Single Moiety

This compound (CAS Number: 1072946-18-9) is an organic compound that merges two pharmacologically significant functional groups: a phenylboronic acid and a methylthiourea. Phenylboronic acids are a well-established class of compounds in medicinal chemistry, known for their ability to form reversible covalent bonds with diols, a property that has been exploited in the design of sensors and drug delivery systems.[1][2] The boronic acid moiety itself is a key feature in several approved drugs, most notably the proteasome inhibitor bortezomib.[3]

Thiourea derivatives, on the other hand, have a long history in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[4][5] The incorporation of a thiourea group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

The combination of these two moieties in this compound suggests a molecule with the potential for unique biological interactions and therapeutic applications. This guide will delve into the chemical characteristics, a plausible synthetic route, and the prospective utility of this compound in the field of drug discovery.

A Note on the Discovery and History

A thorough review of scientific literature and patent databases did not yield a specific seminal publication detailing the first synthesis and characterization of this compound. Its existence is confirmed through its availability from various chemical suppliers. It is plausible that this compound was first synthesized as part of a larger chemical library for high-throughput screening, a common practice in modern drug discovery where the synthesis of individual compounds is not always published in detail. The development of this molecule likely stems from the broader interest in creating novel bioactive compounds by combining known pharmacophores. The late 20th and early 21st centuries saw a surge in the exploration of boronic acids as therapeutic agents, and the functionalization of phenylboronic acid with diverse side chains, including ureas and thioureas, was a logical step in the search for new drug candidates.[3][6]

Proposed Synthesis of this compound

Based on established synthetic methodologies for phenylboronic acids and thiourea derivatives, a logical and efficient synthesis for this compound can be proposed. The following protocol outlines a likely multi-step synthesis.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Synthesis of 4-Aminophenylboronic acid

The synthesis would likely begin with a commercially available starting material, such as 4-bromophenylboronic acid or its pinacol ester derivative. A common method for introducing an amino group is through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

-

Reaction: 4-Bromophenylboronic acid pinacol ester is reacted with a source of ammonia or a protected amine in the presence of a palladium catalyst (e.g., Pd(dba)2), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu) in an appropriate solvent (e.g., toluene).

-

Work-up: Following the reaction, an acidic work-up would be performed to remove the pinacol protecting group and protonate the amine, followed by purification.

Step 2: Formation of the Thiourea Moiety

The resulting 4-aminophenylboronic acid can then be converted to the target compound through a reaction with a methyl isothiocyanate.

-

Reaction: 4-Aminophenylboronic acid is dissolved in a suitable solvent (e.g., dichloromethane or tetrahydrofuran). Methyl isothiocyanate is added, and the reaction is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Causality Behind Experimental Choices

-